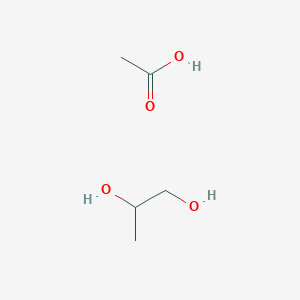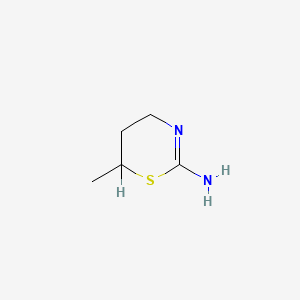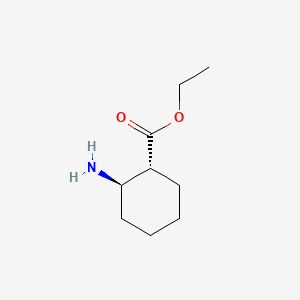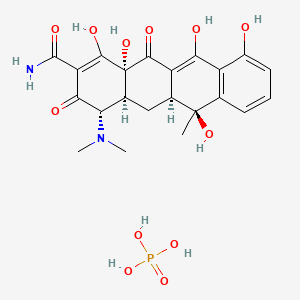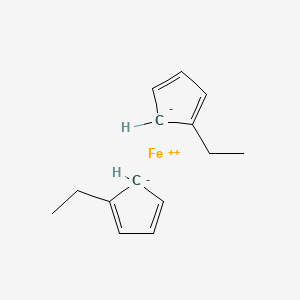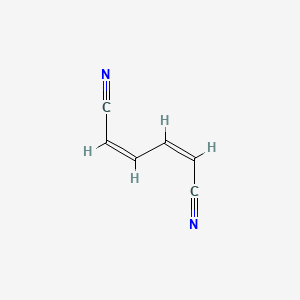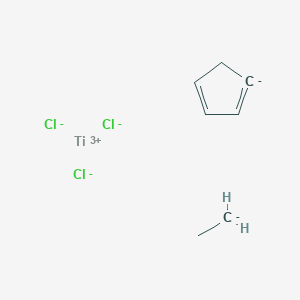
アデノシン5'-一リン酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenosine 5’-monophosphate sodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is commonly found in RNA and is involved in cellular energy transfer and signal transduction pathways .
科学的研究の応用
Adenosine 5’-monophosphate sodium salt has a wide range of applications in scientific research:
作用機序
Target of Action
Adenosine 5’-monophosphate sodium salt primarily targets a class of protein kinases known as AMP-activated protein kinase (AMPK) . AMPK is a crucial energy sensor in cells and plays a significant role in maintaining cellular energy homeostasis .
Mode of Action
Adenosine 5’-monophosphate sodium salt acts as an activator of AMPK . It enhances the activity of T-cells, natural killer cells, and improves delayed cutaneous hypersensitivity . It also helps in resisting infectious agents like Staphylococcus aureus and Candida albicans . Furthermore, it modulates T-cell responses toward type 1 CD4 helper lymphocytes or Th1 cells .
Biochemical Pathways
The activation of AMPK by Adenosine 5’-monophosphate sodium salt initiates signaling cascades that regulate various cellular functions . These include glucose and lipid metabolism, protein synthesis, gene expression, and glucose transport .
Pharmacokinetics
It’s known that it can be used as a substrate by various enzymes such as amp-thymidine kinase, amp deaminase, and 5’-nucleotidase .
Result of Action
The activation of AMPK by Adenosine 5’-monophosphate sodium salt leads to enhanced synthesis of DNA, indicating increased cell proliferation . It also stimulates the proliferation of quiescent cells . Moreover, it reverses malnutrition and starvation-induced immunosuppression .
Action Environment
The action of Adenosine 5’-monophosphate sodium salt can be influenced by various environmental factors. For instance, its efficacy as a substrate can depend on the presence and activity of specific enzymes in the environment . .
生化学分析
Biochemical Properties
Adenosine 5’-monophosphate sodium salt is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . It serves as a substrate for several enzymes, including AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase . These interactions are essential for the regulation of nucleotide metabolism and energy production within cells.
Cellular Effects
Adenosine 5’-monophosphate sodium salt influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a significant role in the synthesis of RNA and the regulation of ATP levels . Additionally, it has been shown to accelerate epidermal turnover and promote cell proliferation in skin cells . This compound also affects the function of immune cells, enhancing T-cell maturation and natural killer cell activity .
Molecular Mechanism
At the molecular level, adenosine 5’-monophosphate sodium salt exerts its effects through several mechanisms. It activates AMPK by binding to its γ-subunit, leading to the phosphorylation and activation of downstream targets involved in energy metabolism . This compound also acts as an allosteric modulator of enzymes such as fructose-bisphosphate phosphatase . Furthermore, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adenosine 5’-monophosphate sodium salt can vary over time. It is known to be stable under standard storage conditions but may degrade when exposed to air and moisture . Long-term studies have shown that this compound can induce therapeutic hypothermia and reduce neuronal damage in animal models of cardiac arrest . Additionally, its effects on cellular function, such as ATP production and cell proliferation, can be observed over extended periods .
Dosage Effects in Animal Models
The effects of adenosine 5’-monophosphate sodium salt in animal models are dose-dependent. At low doses, it promotes cell growth and enhances metabolic activity . At high doses, it can inhibit cell proliferation and induce toxic effects . Studies have also shown that this compound can modulate immune responses and improve resistance to infections at specific dosages .
Metabolic Pathways
Adenosine 5’-monophosphate sodium salt is involved in several metabolic pathways, including the synthesis and degradation of nucleotides. It can be converted to adenosine diphosphate (ADP) and adenosine triphosphate (ATP) through phosphorylation reactions . Additionally, it can be deaminated to inosine monophosphate (IMP) by the enzyme AMP deaminase . These pathways are crucial for maintaining cellular energy balance and nucleotide homeostasis.
Transport and Distribution
Within cells, adenosine 5’-monophosphate sodium salt is transported and distributed through various mechanisms. It can be taken up by cells via nucleotide transporters and is localized in different cellular compartments . This compound can also interact with binding proteins that facilitate its transport and accumulation in specific tissues . Its distribution within cells is essential for its role in regulating energy metabolism and cellular function.
Subcellular Localization
Adenosine 5’-monophosphate sodium salt is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can interact with different enzymes and regulatory proteins in these compartments . Post-translational modifications and targeting signals may also direct this compound to specific organelles, where it exerts its biochemical effects .
準備方法
Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of enzymes to catalyze the breakdown of nucleotides, while the chemical method involves the direct chemical synthesis of the compound from its precursors .
Industrial Production Methods: Industrial production of adenosine 5’-monophosphate sodium salt typically involves the fermentation of microbial sources such as yeast or bacteria. The fermentation process is followed by extraction and purification steps to obtain the final product .
化学反応の分析
Types of Reactions: Adenosine 5’-monophosphate sodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and deamination.
Common Reagents and Conditions:
Phosphorylation: This reaction involves the addition of a phosphate group to the nucleotide, often using adenosine triphosphate as a phosphate donor in the presence of kinases.
Deamination: This reaction involves the removal of an amino group from the nucleotide, typically using deaminases.
Major Products:
Hydrolysis: Adenosine and inorganic phosphate.
Phosphorylation: Adenosine diphosphate or adenosine triphosphate.
Deamination: Inosine monophosphate.
類似化合物との比較
- Adenosine diphosphate sodium salt
- Adenosine triphosphate sodium salt
- Inosine monophosphate sodium salt
Comparison: Adenosine 5’-monophosphate sodium salt is unique in its ability to activate AMP-activated protein kinase, which is not a characteristic of its diphosphate and triphosphate counterparts. Additionally, its role in immune modulation distinguishes it from inosine monophosphate .
特性
CAS番号 |
13474-03-8 |
|---|---|
分子式 |
C10H14N5NaO7P |
分子量 |
370.21 g/mol |
IUPAC名 |
sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1 |
InChIキー |
JWJUYEHEBGNNAE-MCDZGGTQSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])O)O)N.[Na+] |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na] |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na] |
関連するCAS |
13474-03-8 |
製品の起源 |
United States |
Q1: How can Adenosine 5'-monophosphate sodium salt be used to determine protein concentration?
A1: Research has shown that Adenosine 5'-monophosphate sodium salt (AMPNa) can be utilized as a probe in synchronous fluorescence spectroscopy for protein quantification. [] AMPNa interacts with proteins like Human Serum Albumin (HSA), forming a non-fluorescent complex. This interaction leads to a measurable change in the fluorescence of the solution. [] The decrease in fluorescence intensity demonstrates a linear relationship with increasing HSA concentration, enabling the development of a quantitative method for protein determination. [] This approach has shown promising results in analyzing biological samples such as serum, urine, and saliva. []
Q2: Beyond its role as a probe, does Adenosine 5'-monophosphate sodium salt have other applications in materials science?
A2: Yes, Adenosine 5'-monophosphate sodium salt (AMP) has been successfully employed as an organic phosphorus source in the solvothermal synthesis of hydroxyapatite (HAP) nanostructures. [] This method utilizes the biomolecule as a precursor for HAP formation, resulting in various morphologies like nanoparticles, microtubes, nanorods, and flower-like hierarchical structures. [] The choice of solvent during synthesis significantly influences the final morphology of the HAP nanostructures. [] This green and surfactant-free approach highlights the versatility of AMP in material science applications.
Q3: Are there any known studies investigating the potential bitterness-blocking properties of Adenosine 5'-monophosphate sodium salt?
A3: While specific details about the bitterness-blocking mechanism and efficacy are not provided in the abstracts, one study mentions the synthesis of a new bitterness blocker identified as Adenosine 5'-monophosphate sodium salt. [] This suggests ongoing research exploring its potential in masking undesirable tastes, possibly in food or pharmaceutical applications. Further investigations are needed to elucidate its effectiveness and safety profile for such purposes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



